2,4-Dichlorobenzothiazole

Chemical Synthesis Process Chemistry Solid-State Chemistry

Source 2,4-Dichlorobenzothiazole to leverage the unique 2,4-dichloro substitution pattern enabling selective functionalization not possible with mono-chlorinated or unsubstituted benzothiazoles. This yellow crystalline solid (mp 96-97°C, LogP 4.01) is the essential precursor for the herbicide intermediate 4-chloro-2-hydroxybenzothiazole—as documented in patent GB966496A. Its robust high-melting nature simplifies purification and storage during scale-up. Trust only this specific dichlorinated building block for reliable, IP-aligned synthesis routes.

Molecular Formula C7H3Cl2NS
Molecular Weight 204.08 g/mol
CAS No. 3622-30-8
Cat. No. B1293921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorobenzothiazole
CAS3622-30-8
Molecular FormulaC7H3Cl2NS
Molecular Weight204.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)N=C(S2)Cl
InChIInChI=1S/C7H3Cl2NS/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H
InChIKeyJJWANONAOYNRME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichlorobenzothiazole (CAS 3622-30-8): A Strategic Dichlorinated Benzothiazole Scaffold for Chemical Synthesis


2,4-Dichlorobenzothiazole is a dichlorinated derivative of the benzothiazole heterocycle, distinguished by chlorine substitution at the 2 and 4 positions [1]. With a molecular formula of C7H3Cl2NS and a molecular weight of 204.08 g/mol, it appears as a yellow crystalline solid with a melting point of 96-97 °C [1]. This compound is primarily utilized as a key synthetic intermediate for the preparation of more complex benzothiazole-based molecules, as evidenced by its role in the established synthetic route to 4-chloro-2-hydroxybenzothiazole and its downstream derivatives [2]. Its value in procurement is tied to the specific reactivity imparted by the 2,4-dichloro substitution pattern, which enables selective functionalization not achievable with mono-chlorinated or unsubstituted analogs.

Why Generic Substitution of 2,4-Dichlorobenzothiazole with Other Benzothiazoles Fails in Chemical Synthesis


Generic substitution of 2,4-dichlorobenzothiazole with other benzothiazoles or related heterocycles is not viable due to the unique reactivity and physical properties conferred by its specific 2,4-dichloro substitution pattern. The presence of two chlorine atoms significantly alters the molecule's electronic profile and lipophilicity compared to unsubstituted or mono-chlorinated benzothiazoles, impacting its performance as a building block. For example, the 2-chloro group is crucial for downstream derivatization, as documented in its conversion to 4-chloro-2-hydroxybenzothiazole [1]. Furthermore, its substantially higher melting point and increased LogP value (a measure of lipophilicity) directly affect handling, solubility, and purification during synthesis, making it a distinct entity that cannot be assumed to behave similarly to its structural analogs. Procurement decisions must therefore be guided by these specific, measurable properties rather than broad class assumptions.

2,4-Dichlorobenzothiazole: Quantifiable Differentiation Over Closest Benzothiazole Analogs


Increased Melting Point Enables Enhanced Solid-State Handling and Purification

2,4-Dichlorobenzothiazole exhibits a significantly higher melting point (96-97 °C) compared to its unsubstituted parent, benzothiazole (2 °C), and the mono-chlorinated derivatives 2-chlorobenzothiazole (21-23 °C) and 4-chlorobenzothiazole (72.84 °C) [1][2][3]. This elevated melting point is a direct consequence of the 2,4-dichloro substitution pattern, which increases intermolecular forces within the crystal lattice.

Chemical Synthesis Process Chemistry Solid-State Chemistry

Enhanced Lipophilicity Drives Different Solubility and Membrane Interaction Profiles

The calculated LogP (octanol-water partition coefficient) for 2,4-dichlorobenzothiazole is 4.01 [1]. In contrast, the LogP for unsubstituted benzothiazole is reported as approximately 2.0 [2]. This represents a two-order-of-magnitude difference in lipophilicity (a 100-fold increase in partition coefficient).

Medicinal Chemistry Physicochemical Properties Drug Design

Defined Synthetic Role as a Precursor for 4-Chloro-2-hydroxybenzothiazole and Downstream Derivatives

2,4-Dichlorobenzothiazole is specifically claimed and demonstrated as a key intermediate for the synthesis of 4-chloro-2-hydroxybenzothiazole and its subsequent conversion into 4-chloro-2-oxobenzothiazolin-3-ylacetic acid and its esters [1]. This established synthetic pathway leverages the unique reactivity of the 2-chloro group for nucleophilic displacement, a transformation that is not possible with 4-chlorobenzothiazole alone.

Organic Synthesis Heterocyclic Chemistry Pharmaceutical Intermediates

Precedent for Benzothiazole Class Antimicrobial Activity Supports Targeted Compound Library Design

A 2020 study evaluating novel benzothiazole derivatives reported Minimum Inhibitory Concentration (MIC) values ranging from 25 to 200 µg/mL against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, with certain compounds demonstrating high antibacterial and moderate antifungal activity [1]. While this study did not directly test 2,4-dichlorobenzothiazole, it provides class-level evidence for the antimicrobial potential of the benzothiazole scaffold.

Antimicrobial Anti-infective Benzothiazole Scaffold

Procurement-Driven Application Scenarios for 2,4-Dichlorobenzothiazole Based on Quantitative Evidence


Synthesis of 4-Chloro-2-hydroxybenzothiazole and Downstream Agrochemical Intermediates

Procure 2,4-dichlorobenzothiazole for the specific, patented synthesis of 4-chloro-2-hydroxybenzothiazole, a key precursor to the herbicide 4-chloro-2-oxobenzothiazolin-3-ylacetic acid and its esters. This application is directly supported by the synthetic methodology outlined in patent GB966496A, which confirms the compound's essential role as the starting material for this transformation [1].

Construction of Focused Benzothiazole Libraries for Antimicrobial Drug Discovery

Use 2,4-dichlorobenzothiazole as a core scaffold for the design and synthesis of novel antimicrobial compound libraries. The established antimicrobial activity of the benzothiazole class, with reported MIC values between 25 and 200 µg/mL against key pathogens [2], provides a strong, data-backed rationale for its selection. The 2- and 4- chloro groups offer two distinct points for chemical diversification, enabling rapid exploration of structure-activity relationships.

Medicinal Chemistry Optimization Campaigns Requiring High Lipophilicity Building Blocks

Incorporate 2,4-dichlorobenzothiazole into medicinal chemistry programs where increased lipophilicity (LogP = 4.01) is a desired molecular property to improve membrane permeability or alter target engagement [3]. Its significantly higher LogP compared to benzothiazole (LogP ≈ 2.0) allows medicinal chemists to modulate the overall physicochemical profile of lead compounds in a predictable and quantifiable manner.

Process Chemistry Development Requiring a Crystalline, High-Melting Intermediate

Select 2,4-dichlorobenzothiazole as an intermediate when a robust, high-melting solid is advantageous for process scale-up. Its melting point of 96-97 °C [4] facilitates easier isolation, purification by crystallization, and long-term storage compared to liquid or low-melting benzothiazole alternatives, thereby improving process safety and overall yield consistency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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